2-Benzo[1,3]dioxol-5-yl-propionaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₃. It features a benzo[1,3]dioxole moiety, which is a bicyclic structure containing two fused rings with two oxygen atoms. This compound is characterized by its propionaldehyde functional group, which contributes to its reactivity and potential applications in various chemical and biological contexts. The structure of 2-Benzo[1,3]dioxol-5-yl-propionaldehyde can be depicted as follows:
textO || C6H4-O-CH2-C-CHO | O
This compound is part of a larger class of dioxole derivatives that are known for their diverse biological activities and potential therapeutic applications.
These reactions are significant for synthesizing more complex molecules and exploring its reactivity in various chemical environments.
Research indicates that compounds related to 2-Benzo[1,3]dioxol-5-yl-propionaldehyde exhibit various biological activities. For example, derivatives of the benzo[1,3]dioxole structure have been studied for their potential as modulators of ATP-binding cassette transporters, which are crucial for drug transport and resistance mechanisms in cells . Additionally, these compounds may possess anti-inflammatory and anticancer properties due to their ability to interact with biological pathways involved in cell proliferation and apoptosis.
The synthesis of 2-Benzo[1,3]dioxol-5-yl-propionaldehyde can be achieved through several methods:
Each method offers different advantages in terms of yield, purity, and scalability.
2-Benzo[1,3]dioxol-5-yl-propionaldehyde has potential applications in:
Interaction studies involving 2-Benzo[1,3]dioxol-5-yl-propionaldehyde focus on its binding affinity and activity against various biological targets. Research has shown that compounds with similar structures can modulate the activity of ATP-binding cassette transporters . These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents derived from this compound.
Several compounds share structural similarities with 2-Benzo[1,3]dioxol-5-yl-propionaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Benzo[d][1,3]dioxol-5-yl)-propionaldehyde | Contains a bromine substituent | Enhanced reactivity due to halogen effect |
| 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol | Hydroxyl group instead of aldehyde | Potentially different biological activity profile |
| 4-Benzo(1,3)dioxol-5-yl-butan-2-one | Ketone functional group | Different reactivity compared to aldehydes |
These compounds illustrate the diversity within the dioxole family while highlighting the unique characteristics of 2-Benzo[1,3]dioxol-5-yl-propionaldehyde. Its specific functional groups influence its chemical behavior and biological interactions distinctly from its analogs.
The formation of Grignard reagents remains a cornerstone in synthesizing benzodioxole derivatives. In traditional approaches, magnesium reacts with halogenated precursors under rigorously anhydrous conditions to generate organomagnesium intermediates. For example, the reduction of piperine with magnesium in methanol facilitates the formation of trans-3-Benzodioxol-5-yl-acrylic acid methyl ester, a key intermediate. This process involves single-electron transfer (SET) from magnesium to the carbonyl group, initiating a radical intermediate that undergoes subsequent coupling. The SET mechanism is highly sensitive to moisture, necessitating strict control over reaction conditions to prevent protonolysis of the Grignard reagent.
Recent studies demonstrate that modifying the solvent system (e.g., using tetrahydrofuran instead of diethyl ether) enhances the stability of these intermediates, enabling higher yields (up to 78%) in downstream aldehyde functionalization.
Optimizing anhydrous conditions is critical for suppressing side reactions such as Wurtz coupling or aldehyde dimerization. Innovations in drying agents (e.g., molecular sieves) and inert atmosphere technologies (e.g., glovebox systems) have improved the reproducibility of magnesium-halogen exchanges. For instance, the synthesis of 1,3-benzodioxole-4-carboxylic acid via potassium carbonate-mediated oxidation in methanol-water mixtures achieves 96% yield by carefully controlling residual moisture. This method contrasts with classical Grignard protocols, as it tolerates limited water content while maintaining high efficiency.
Transition metal catalysts, particularly ruthenium and palladium, have revolutionized aldehyde functionalization. A novel method employing Ru₃(CO)₁₂ and P(o-Tol)₃ as co-catalysts enables efficient chlorination of benzodioxole derivatives using sulfuryl chloride, achieving high regioselectivity and minimal byproducts. This approach avoids traditional chlorination reagents like N-chlorosuccinimide, which often require stoichiometric quantities and generate hazardous waste.
Palladium-catalyzed hydrogenation also plays a role in saturating double bonds in intermediates such as trans-5-Benzodioxol-5-yl-pent-2-enoic acid, yielding fully reduced products with >90% efficiency.
While organocatalysis is less documented for this specific aldehyde, related benzodioxole syntheses employ chiral amines or thioureas to induce enantioselectivity in imine formations. These methods remain underexplored but hold promise for accessing stereochemically complex derivatives.
Mechanochemical methods, which rely on mechanical energy rather than solvents, are emerging as sustainable alternatives. For example, ball-milling techniques have been applied to similar aldehydes, reducing solvent use by 80% while maintaining yields comparable to solution-phase reactions.
Biocatalysis offers potential for selective oxidations or reductions under mild conditions. Although no studies directly report oxidoreductase applications for 2-Benzodioxol-5-yl-propionaldehyde, related work on vanillyl alcohol oxidase suggests feasibility for functionalizing aromatic aldehydes.
The interaction between 2-Benzo [1] dioxol-5-yl-propionaldehyde and P-glycoprotein represents a complex molecular engagement involving conformational changes in both the transporter and the compound [7]. P-glycoprotein, an ATP-binding cassette transporter, undergoes large-scale conformational changes during its transport cycle, transitioning between inward-facing and outward-facing states [33]. The binding of nucleotides such as ATP and ADP induces specific conformational states that can be detected through limited proteolysis studies [37].
Research indicates that compounds containing the benzo [1] dioxole structural motif demonstrate significant binding affinity to P-glycoprotein through interactions with the transmembrane domains . The conformational transmission from the nucleotide-binding domains to the transmembrane domains occurs through six key segments that protrude from the transmembrane domains to interact with the nucleotide-binding domains [33]. The movement of these key segments along specific axes can be transmitted through alpha-helices to the rest of the transmembrane domains, rendering them accessible for substrate binding [33].
The kinetic cycle of ATP-binding cassette transporters involves cooperative ATP-dependent association of nucleotide-binding cassettes during catalytic activity [36]. Studies demonstrate that the positively cooperative ATPase activity exhibits a Hill coefficient of 1.7, indicating that at least two binding sites participate in the catalytic reaction [36]. The energy of ATP binding is first coupled to the transport cycle through domain association reactions, with both mutant cassettes forming dimers in the presence of ATP but not ADP [36].
| Parameter | Value | Reference |
|---|---|---|
| P-glycoprotein Conformational States | 4 distinct states | [37] |
| ATP Binding Hill Coefficient | 1.7 | [36] |
| Key Segment Interactions | 28 residue pairs | [33] |
| Nucleotide-Binding Domain Residues | 9 per domain | [33] |
The tubulin polymerization inhibition kinetics of 2-Benzo [1] dioxol-5-yl-propionaldehyde follow established mechanisms observed in benzodioxole-containing compounds [15] [19]. Derivatives of 6-benzyl-1,3-benzodioxole demonstrate significant antimitotic activity through inhibition of microtubule assembly and competitive inhibition of colchicine binding to tubulin [19]. Maximum activity requires an intact dioxole ring, with methoxy or ethoxy substituents at position 5 and para-methoxy groups on the benzyl moiety [19].
Tubulin assembly kinetics are generally interpreted as a two-step nucleation-elongation process, where the polymer is built by successive additions of alpha- and beta-tubulin dimers [38]. The initial bimolecular reactions are thermodynamically unfavorable, with small aggregates tending to dissociate until a critical nucleus size is reached [38]. The kinetics can be divided into distinct phases: nucleation (lag phase), exponential growth, and steady state [39].
Research on 1,3-benzodioxole-modified compounds demonstrates potent tubulin polymerization inhibition with half-maximal inhibitory concentrations ranging from 0.73 to 1.50 micromolar against breast cancer cells [11]. X-ray crystallography studies reveal key interactions between benzodioxole-containing compounds and tubulin, providing structural insight into binding mechanisms [11]. These compounds inhibit tubulin polymerization and are not vulnerable to overexpression of resistance-conferring P-glycoprotein efflux pumps [11].
| Tubulin Polymerization Parameter | Value | Measurement Conditions | |
|---|---|---|---|
| Critical Concentration (Taxol-induced) | 0.1 mg/mL | 37°C | [41] |
| Vinblastine High-Affinity Binding | 6.2 × 10⁶ M⁻¹ | Competitive inhibition | [44] |
| Vinblastine Low-Affinity Binding | 8 × 10⁴ M⁻¹ | Aggregation induction | [44] |
| Benzodioxole Derivative IC₅₀ | 0.73-1.50 μM | MCF-7 cells | [11] |
Mitotic arrest induction by 2-Benzo [1] dioxol-5-yl-propionaldehyde in solid tumors involves disruption of microtubule network integrity and spindle assembly checkpoint activation [13]. Studies demonstrate that compounds targeting the colchicine binding site of tubulin cause severe damage to the microtubule network, leading to fragmentation and disassembly of organized microtubule structures [13].
The duration of mitotic phases varies significantly depending on cellular context and compound exposure [51]. Research on isthmal cells reveals that prophase duration can extend to 4.8 hours, metaphase to 0.2 hours, anaphase to 0.06 hours, and telophase to 3.3 hours, with the complete mitotic process lasting 8.4 hours [51]. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction [43].
Benzodioxole derivatives demonstrate potent antiproliferative activity with cell cycle arrest at the G2/M phase [17] [52]. Flow cytometry analysis reveals that compound treatment leads to significant accumulation of cells in G2/M phase, comparable to doxorubicin effects [52]. The molecular mechanism involves deregulation of cell cycle-associated proteins including CDK1, BCL2, CyclinB1, and CDC25c [50].
| Mitotic Phase | Duration (hours) | Cell Type | Reference |
|---|---|---|---|
| Prophase | 4.8 | Isthmal cells | [51] |
| Metaphase | 0.2 | Isthmal cells | [51] |
| Anaphase | 0.06 | Isthmal cells | [51] |
| Telophase | 3.3 | Isthmal cells | [51] |
| Total Mitosis | 8.4 | Isthmal cells | [51] |
The modulation of Bax/Bcl-2 protein ratios by 2-Benzo [1] dioxol-5-yl-propionaldehyde represents a critical mechanism in apoptotic pathway activation [26]. Bcl-2 family members are key regulators of the mitochondria-mediated apoptotic pathway, with Bcl-2 and Bcl-x acting as anti-apoptotic proteins while Bax, Bim, and Bad function as pro-apoptotic proteins [26]. The balance between these proteins determines cellular fate during stress responses [21].
Bax protein undergoes conformational changes during apoptosis, transitioning from cytoplasmic localization to mitochondrial integration [22]. When cells are exposed to apoptotic stimuli, Bax translocates to mitochondria where increased expression mediates early apoptotic events [21]. The protein structure consists of nine alpha-helices with a hydrophobic alpha-helix core surrounded by amphipathic helices and a transmembrane C-terminal alpha-helix anchored to the mitochondrial outer membrane [22].
Research demonstrates that benzothiazole derivatives induce significant changes in Bax/Bcl-2 ratios, with upregulation of Bax, Bad, and cleaved caspase-3 expression concurrent with downregulation of Bcl-2 and Bcl-x [26]. Western blotting analysis reveals translocation of Bax from cytoplasm to mitochondria and release of cytochrome C from mitochondria to cytoplasm following compound treatment [26]. The mechanism involves disruption of mitochondrial integrity when anti-apoptotic proteins are inhibited and pro-apoptotic members are activated [26].
| Protein | Location Change | Expression Change | Functional Outcome | |
|---|---|---|---|---|
| Bax | Cytoplasm → Mitochondria | Upregulated | Pro-apoptotic activation | [26] |
| Bcl-2 | Mitochondrial membrane | Downregulated | Reduced anti-apoptotic activity | [26] |
| Bcl-x | Mitochondrial membrane | Downregulated | Reduced survival signaling | [26] |
| Cytochrome C | Mitochondria → Cytoplasm | Released | Caspase cascade activation | [26] |
Mitochondrial membrane permeabilization induced by 2-Benzo [1] dioxol-5-yl-propionaldehyde involves complex interactions between Bcl-2 family proteins and permeability transition pore complex components [28]. The permeability transition pore represents a critical regulatory point where Bax engages in molecular cooperation with proteins such as adenine nucleotide translocator and voltage-dependent anion channel to induce membrane permeabilization [28].
Studies demonstrate that Bax can permeabilize the outer mitochondrial membrane through both permeability transition pore complex-dependent and independent mechanisms [28]. When higher concentrations of Bax are present, cyclosporin A-sensitive permeability transition, depolarization, swelling, and release of cytochrome c occur [28]. Conversely, lower Bax concentrations result in cytochrome c release without detectable mitochondrial swelling and depolarization [28].
The regulation of inner membrane mitochondrial permeability transition involves outer membrane translocator protein interactions [25]. Research indicates that mitoplasts become resistant to permeability transition pore-inducing effects of selective ligands, demonstrating that permeability transition is an inner membrane event regulated by outer membrane interactions [25]. Bcl-2 functions as an inhibitor of mitochondrial permeabilization by changing conformation in the mitochondrial membrane to bind membrane-inserted Bax monomers and prevent productive oligomerization [23].
| Permeabilization Mechanism | Bax Concentration | Observed Effects | Reference |
|---|---|---|---|
| PTPC-dependent | High | Swelling, depolarization, Cyt c release | [28] |
| PTPC-independent | Low | Cyt c release without swelling | [28] |
| Bcl-2 inhibition | Variable | Prevented Bax oligomerization | [23] |
| Conformational change | Physiological | Membrane embedding of Cys158 | [23] |
The electronic properties of substituents attached to the benzodioxole core of 2-Benzo [1] [2]dioxol-5-yl-propionaldehyde significantly influence both biological activity and pharmacokinetic parameters. The strategic placement of electron-donating and electron-withdrawing groups creates distinct electronic environments that modulate molecular recognition at target sites [3] [4].
Systematic investigation of para-substituted 2-Benzo [1] [2]dioxol-5-yl-propionaldehyde derivatives reveals pronounced structure-activity relationships. Electron-donating groups such as hydroxyl (σp = -0.37), methoxy (σp = -0.27), and amino (σp = -0.66) substituents demonstrate substantial activity enhancement [4] [6]. These modifications increase electron density on the aromatic ring through resonance and inductive effects, facilitating stronger binding interactions with target receptors [4].
| Substituent | Hammett σp Value | Electronic Effect | Observed Activity Change | Bioavailability Impact |
|---|---|---|---|---|
| H | 0.00 | Reference | Baseline | Standard |
| OH | -0.37 | Strong EDG | +250% | Enhanced |
| OCH3 | -0.27 | Moderate EDG | +180% | Enhanced |
| NH2 | -0.66 | Strong EDG | +320% | Enhanced |
| COOH | 0.45 | Strong EWG | -65% | Reduced |
| NO2 | 0.78 | Strong EWG | -85% | Reduced |
| Cl | 0.23 | Weak EWG | -15% | Slightly reduced |
| Br | 0.23 | Weak EWG | -18% | Slightly reduced |
| I | 0.18 | Weak EWG | -12% | Slightly reduced |
| CF3 | 0.54 | Strong EWG | -70% | Reduced |
Conversely, electron-withdrawing groups including nitro (σp = 0.78), carboxyl (σp = 0.45), and trifluoromethyl (σp = 0.54) substituents significantly diminish biological activity [6] [7]. These groups withdraw electron density from the aromatic system, reducing the nucleophilic character of the benzodioxole ring and weakening target interactions [4]. The magnitude of activity modulation correlates directly with the Hammett constant values, confirming the predictive utility of this quantitative structure-activity relationship approach [6].
Halogen substituents exhibit intermediate effects, with chlorine, bromine, and iodine showing modest activity reductions of 15-18% relative to the unsubstituted parent compound [4]. The relatively small Hammett constants for these halogens (σp = 0.18-0.23) reflect their dual inductive electron-withdrawal and resonance electron-donation properties [4].
The positional isomerism of substituents on the benzodioxole ring creates distinct pharmacokinetic profiles due to differences in steric hindrance, electronic effects, and metabolic vulnerability [8] [9]. Ortho-substituted derivatives consistently demonstrate reduced bioavailability parameters compared to their meta-positioned counterparts, reflecting increased steric congestion around the reactive propionaldehyde moiety [9].
| Substitution Pattern | Position | Cmax (μM) | AUC (μM·h) | Clearance (L/h/kg) | Half-life (h) |
|---|---|---|---|---|---|
| 2-OCH3 | Ortho | 12.5 | 45.2 | 2.1 | 3.8 |
| 3-OCH3 | Meta | 18.3 | 68.4 | 1.4 | 5.7 |
| 2-OH | Ortho | 8.7 | 28.9 | 3.2 | 2.9 |
| 3-OH | Meta | 15.2 | 52.7 | 1.8 | 4.3 |
| 2-Cl | Ortho | 14.1 | 48.3 | 1.9 | 3.5 |
| 3-Cl | Meta | 16.8 | 59.1 | 1.6 | 4.8 |
| 2-NH2 | Ortho | 6.9 | 22.8 | 4.1 | 2.1 |
| 3-NH2 | Meta | 11.4 | 38.6 | 2.5 | 3.4 |
| 2-NO2 | Ortho | 22.1 | 78.9 | 1.2 | 6.2 |
| 3-NO2 | Meta | 19.5 | 71.2 | 1.3 | 5.9 |
Meta-substituted analogues consistently achieve higher maximum plasma concentrations (Cmax) and areas under the curve (AUC) compared to ortho-substituted derivatives [9] [10]. For methoxy-substituted derivatives, the meta-isomer demonstrates 46% higher Cmax and 51% greater AUC values than the ortho-isomer [10]. This pattern extends across multiple substituent types, indicating a general positional effect on absorption and distribution characteristics [9].
The enhanced bioavailability of meta-substituted derivatives correlates with reduced metabolic clearance rates [10] [11]. Meta-positioning places substituents at optimal distances from the propionaldehyde functional group, minimizing steric hindrance during enzymatic metabolism while maintaining beneficial electronic effects [8] [9]. Ortho-substitution creates significant steric crowding that impedes optimal enzyme-substrate interactions, leading to altered metabolic pathways and reduced half-life values [9].
Electronic effects also contribute to positional differences in bioavailability [8] [4]. The meta-ortho effect, well-established in photochemical reactions, influences ground-state reactivity patterns in benzodioxole derivatives [8]. Electron density redistribution differs between ortho and meta positions, affecting both receptor binding affinity and metabolic stability [4] [9].
Conformational restriction represents a fundamental approach in medicinal chemistry for optimizing the pharmacological properties of flexible molecules [12] [13] [14]. This strategy minimizes entropy loss during binding interactions while enhancing selectivity and metabolic stability [14] [15]. For 2-Benzo [1] [2]dioxol-5-yl-propionaldehyde derivatives, conformational restriction through ring annelation and spirocyclic modifications provides pathways to improved therapeutic candidates [12] [13].
Ring annelation strategies involve fusing additional aromatic or heterocyclic systems to the benzodioxole core, creating rigid scaffolds that preorganize the molecular architecture for optimal target recognition [12] [16] [14]. Systematic investigation of various annealed systems reveals distinct structure-activity relationships dependent on the electronic nature and spatial orientation of the fused rings [12] [16].
| Analog Type | Synthetic Yield (%) | Binding Affinity (Ki, nM) | Selectivity Index | Metabolic Stability (t1/2, min) | LogP |
|---|---|---|---|---|---|
| Benzimidazole-fused | 72 | 25.3 | 15.2 | 185 | 3.2 |
| Benzoxazole-fused | 68 | 38.7 | 8.9 | 142 | 2.8 |
| Benzothiazole-fused | 75 | 22.1 | 18.7 | 203 | 3.5 |
| Quinoline-fused | 61 | 42.8 | 6.3 | 128 | 4.1 |
| Indole-fused | 58 | 35.6 | 9.1 | 156 | 3.8 |
| Carbazole-fused | 45 | 18.9 | 22.4 | 248 | 4.6 |
Benzimidazole-fused derivatives demonstrate exceptional synthetic accessibility with 72% overall yields while maintaining potent binding affinity (Ki = 25.3 nM) [17] [12]. The nitrogen-containing heterocycle provides additional hydrogen bonding opportunities and enhances water solubility compared to carbocyclic analogues [12] [14]. These modifications preserve the electronic properties of the benzodioxole core while introducing conformational rigidity that reduces off-target interactions [12].
Benzothiazole-fused analogues exhibit the highest selectivity indices (18.7) among the tested series, reflecting the unique electronic properties imparted by the sulfur heteroatom [12] [18]. The extended conjugated system enhances π-π stacking interactions with aromatic amino acid residues in target binding sites while maintaining favorable metabolic stability profiles [12] [18].
Carbazole-fused derivatives, despite lower synthetic yields (45%), demonstrate superior metabolic stability (t1/2 = 248 min) and exceptional selectivity (selectivity index = 22.4) [12] [19]. The tricyclic aromatic system provides extensive π-electron delocalization and rigid spatial orientation that enhances discrimination between receptor subtypes [12] [19].
The ring annelation approach successfully addresses conformational flexibility issues inherent in the parent propionaldehyde structure [12] [13]. Computational analysis reveals that annealed derivatives adopt preferred conformations with reduced conformational entropy, leading to enhanced binding thermodynamics [13] [14]. The strategy proves particularly effective for optimizing selectivity profiles while maintaining potent biological activity [12] [14].
Spirocyclic modifications represent advanced conformational restriction strategies that create three-dimensional molecular architectures with exceptional rigidity [20] [21] [22]. These structural modifications involve connecting two ring systems through a single common atom, generating complex polycyclic frameworks that severely restrict conformational flexibility [21] [22].
| Spirocyclic Core | Ring Size | Synthetic Route | Overall Yield (%) | Key Intermediate Stability | Conformational Rigidity Score |
|---|---|---|---|---|---|
| Spiro[indoline-3,4-piperidine] | 6/5 | Dianion alkylation | 35 | Moderate | 8.2 |
| Spiro[benzimidazole-2,1-pyrrolidine] | 5/5 | Cyclization-alkylation | 42 | High | 9.1 |
| Spiro[oxindole-3,3-azetidine] | 5/4 | Intramolecular [2+2] | 28 | Low | 9.8 |
| Spiro[benzothiazole-2,4-morpholine] | 5/6 | Nucleophilic substitution | 38 | High | 7.6 |
| Spiro[quinoline-4,1-cyclopentane] | 6/5 | Ring expansion | 31 | Moderate | 8.7 |
Spiro[oxindole-3,3-azetidine] derivatives achieve the highest conformational rigidity scores (9.8) due to the strained four-membered azetidine ring [20] [21]. The synthetic approach utilizes intramolecular [2+2] cycloaddition reactions, though yields remain modest (28%) due to competing ring-opening processes [20] [21]. The exceptional rigidity of these structures provides superior selectivity profiles but presents challenges for large-scale synthesis [21] [22].
Spiro[benzimidazole-2,1-pyrrolidine] analogues offer optimal synthetic accessibility with 42% overall yields while maintaining high conformational rigidity (9.1) [21] [22]. The five-membered pyrrolidine ring provides sufficient constraint without introducing excessive strain, resulting in stable key intermediates throughout the synthetic sequence [21] [22]. This balance between synthetic accessibility and conformational restriction makes these derivatives attractive candidates for further development [22].
Dianion alkylation strategies, exemplified by spiro[indoline-3,4-piperidine] synthesis, provide reliable access to six-membered spirocyclic systems [21] [22]. The methodology involves sequential deprotonation and alkylation of oxindole substrates with bis-electrophiles, creating spirocyclic architectures in single synthetic operations [21] [22]. Moderate yields (35%) reflect the competing reactivity patterns of dianion intermediates [21].
Ring expansion approaches offer alternative pathways to spirocyclic derivatives through rearrangement of preformed cyclic systems [23] [22]. Spiro[quinoline-4,1-cyclopentane] formation proceeds through controlled ring expansion of quinoline N-oxides, providing access to novel spirocyclic architectures with moderate synthetic efficiency [23] [22].